Quetiapine EP Impurity P
CAS No.: 1011758-03-4
Cat. No.: VC2391593
Molecular Formula: C19H21N3S
Molecular Weight: 323.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1011758-03-4 |
---|---|
Molecular Formula | C19H21N3S |
Molecular Weight | 323.5 g/mol |
IUPAC Name | 6-(4-ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine |
Standard InChI | InChI=1S/C19H21N3S/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19/h3-10H,2,11-14H2,1H3 |
Standard InChI Key | KUKQJNQKJWEVCE-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES | CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Introduction
Chemical Properties and Structure
Nomenclature and Identification
Synonym | Reference |
---|---|
Quetiapine N-Ethyl Analog | |
Quetiapine N-Ethyl Impurity | |
QuetiapineImpurity-P | |
Quetiapine Impurity 8 | |
Quetiapine-EP-Imp-P (base) |
The compound is registered with CAS number 1011758-03-4 for the base form .
Molecular and Structural Properties
Quetiapine EP Impurity P possesses distinctive molecular properties that facilitate its identification and analysis in pharmaceutical preparations. These properties are summarized in the following table:
Physicochemical Properties
Various physicochemical properties of Quetiapine EP Impurity P have been determined through both experimental methods and predictive modeling:
The compound's chemical structure features a dibenzothiazepine ring system with a 4-ethylpiperazine moiety attached at the 11-position, distinguishing it from quetiapine, which contains a 4-(2-(2-hydroxyethoxy)ethyl)piperazine group at the same position.
Research and Development Methods
Analytical Techniques
Several analytical techniques have been developed and validated for the detection and quantification of Quetiapine EP Impurity P:
Method Development and Validation
The development of stability-indicating methods for quetiapine has been a significant focus of research. A notable achievement in this area is the development of a reversed-phase UPLC method capable of separating quetiapine from its impurities, including Quetiapine EP Impurity P, within a run time of just 5 minutes . This method demonstrates:
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High specificity with no interference from placebo, blank, or degradation products
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Excellent precision with RSD values below 0.4%
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Ability to separate all known related compounds and degradation impurities of quetiapine
The USP method for quetiapine fumarate impurities has also been successfully analyzed on various liquid chromatography systems, including the Alliance HPLC System, ACQUITY Arc UHPLC System, and ACQUITY UPLC H-Class PLUS System, all meeting system suitability requirements and providing consistent impurity quantification .
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